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Compound of Interest

Compound Name:
Dibenzo[B,D]furan-1-ylboronic

acid

CAS No.: 162607-19-4

Cat. No.: B3028129

Get Quote

Dibenzo[b,d]furan-1-ylboronic acid, with CAS Number 162607-19-4, is a heterocyclic

aromatic organoboron compound.[1] Its rigid, planar dibenzofuran core, combined with the

versatile reactivity of the boronic acid functional group, makes it a valuable building block in

synthetic chemistry. It is principally utilized in palladium-catalyzed Suzuki-Miyaura cross-

coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery and

materials science.[2] The unique electronic and photophysical properties of the dibenzofuran

scaffold are leveraged in the synthesis of materials for organic light-emitting diodes (OLEDs),

while its prevalence in biologically active natural products makes it an attractive scaffold for

medicinal chemists.[2]

Boronic acids have become increasingly significant in drug design, with several FDA-approved

drugs featuring this moiety.[3][4] Their ability to form reversible covalent bonds with diols and

act as serine protease inhibitors has driven their adoption in medicinal chemistry programs.[5]

This guide provides researchers and drug development professionals with a comprehensive

overview of the synthesis, characterization, and anticipated solid-state structural features of

Dibenzo[b,d]furan-1-ylboronic acid.
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Synthesis and Crystallization
The synthesis of arylboronic acids from their corresponding aryl halides is a well-established

and robust transformation. The protocol described below is adapted from proven

methodologies for related dibenzofuran isomers, such as the 4-ylboronic acid derivative.[2][6]

Proposed Synthetic Protocol
The core of this synthesis is a halogen-metal exchange to create a nucleophilic organolithium

species, which is then trapped with an electrophilic boron source.

1-Bromodibenzo[b,d]furan

Dibenzo[b,d]furan-1-yllithium
(Unstable Intermediate)

  n-BuLi, THF
  -78 °C

Boronate Ester Intermediate

  B(OMe)₃
  -78 °C to RT

Dibenzo[b,d]furan-1-ylboronic Acid

  Aqueous HCl (1N)
  Hydrolysis
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Caption: Proposed synthetic workflow for Dibenzo[b,d]furan-1-ylboronic acid.

Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, thermometer, and argon inlet, add 1-bromodibenzo[b,d]furan (1.0 eq).

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask under a positive pressure of

argon to dissolve the starting material (approx. 0.1-0.2 M concentration).

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: This low

temperature is critical to prevent side reactions of the highly reactive n-butyllithium and the

subsequently formed aryllithium intermediate, such as reaction with the THF solvent.

Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via

syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78

°C for 1 hour. Formation of the aryllithium can be monitored by TLC if a suitable quenching

method is used on an aliquot.

Borylation: Add trimethyl borate (B(OMe)₃, 1.3 eq) dropwise to the reaction mixture, again

maintaining a temperature below -70 °C. After the addition is complete, allow the reaction to

stir for an additional 2 hours at -78 °C before gradually warming to room temperature

overnight. Causality: Using a slight excess of the borate ester ensures complete

consumption of the valuable aryllithium intermediate.

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 1 N

hydrochloric acid (HCl). Stir vigorously for 3-4 hours to ensure complete hydrolysis of the

boronate ester to the desired boronic acid.

Workup & Purification: Transfer the mixture to a separatory funnel and extract with an

organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The

crude product can be purified by recrystallization or silica gel chromatography to yield the

final product as a white or off-white solid.

Protocol for Single Crystal Growth
Obtaining X-ray quality crystals is essential for structural elucidation. Slow crystallization is key

to forming a well-ordered lattice.
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Solvent Selection: Dissolve the purified Dibenzo[b,d]furan-1-ylboronic acid in a minimum

amount of a suitable hot solvent in which it has moderate solubility (e.g., a mixture of ethanol

and water, or acetone).

Slow Evaporation: Loosely cover the vial or flask with perforated parafilm and leave it

undisturbed in a vibration-free location. The slow evaporation of the solvent over several

days to weeks will gradually increase the concentration, promoting the formation of single

crystals.

Vapor Diffusion: Alternatively, dissolve the compound in a good solvent (e.g., acetone) and

place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which

the compound is insoluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into

the solution, reducing the compound's solubility and inducing crystallization.

Anticipated Crystal Structure and Molecular
Geometry
While an experimentally determined structure is unavailable, the solid-state behavior of

arylboronic acids is remarkably predictable. The structure is dictated by two main features: the

intramolecular geometry and the intermolecular forces that govern crystal packing.

Molecular Geometry
The Dibenzo[b,d]furan-1-ylboronic acid molecule is expected to be largely planar. The

dibenzofuran ring system is inherently flat. The boronic acid group, -B(OH)₂, features an sp²

hybridized boron atom, resulting in a trigonal planar geometry around the boron. The C-B bond

allows for free rotation, but the lowest energy conformation in the solid state will be influenced

by packing forces.

Intermolecular Interactions: The Hydrogen-Bonded
Dimer
The defining characteristic of nearly all crystalline arylboronic acids is the formation of strong,

centrosymmetric hydrogen-bonded dimers. Two molecules associate through a pair of O-H···O

hydrogen bonds between their boronic acid groups, creating a robust eight-membered ring.
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Caption: Expected hydrogen-bonded dimer motif in the solid state.

This dimerization is the dominant organizing force in the crystal lattice. The planar dibenzofuran

moieties of these dimers would then likely pack via π-π stacking or herringbone arrangements

to maximize van der Waals interactions, leading to a stable, ordered crystal.

Spectroscopic and Analytical Characterization
Confirmation of the synthesis requires a suite of analytical techniques. The following table

summarizes the expected data for the target compound.
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Analytical Technique Expected Observations

¹H NMR

Complex aromatic signals between 7.0-8.5 ppm.

The protons on the boronic acid (-OH) are often

broad and may exchange with trace water in the

solvent, appearing over a wide range or not at

all.

¹³C NMR

Aromatic signals in the 110-160 ppm range. The

carbon atom attached to the boron (ipso-carbon)

often shows a broad signal or is not observed

due to quadrupolar relaxation from the boron

nucleus.

¹¹B NMR

A single, broad signal is expected in the range

of 28-32 ppm, characteristic of a trigonal boronic

acid.

FT-IR (Solid State)

A strong, broad O-H stretch around 3200-3400

cm⁻¹, a sharp B-O stretch around 1350 cm⁻¹,

and characteristic C=C aromatic stretches

around 1600 cm⁻¹.

High-Resolution MS

The calculated exact mass for C₁₂H₉BO₃ is

212.0645. HRMS (ESI-) should show a

molecular ion peak [M-H]⁻ at m/z 211.0572 or

adducts.

Applications in Drug Development and Materials
Science
The primary utility of Dibenzo[b,d]furan-1-ylboronic acid lies in its role as a precursor to

more complex molecules.

Medicinal Chemistry: It can be coupled with various aryl or heteroaryl halides to synthesize

compounds with potential biological activity. The dibenzofuran scaffold is a known "privileged

structure" found in numerous natural products and therapeutic agents with anticancer,

antibacterial, and anti-inflammatory properties.[2]
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Organic Electronics: The rigid, electron-rich dibenzofuran core is a desirable component for

organic semiconductor materials. Coupling this boronic acid with other aromatic systems

allows for the construction of conjugated molecules with tailored electronic properties for use

in OLEDs and organic photovoltaics.[2]

Conclusion
While the definitive crystal structure of Dibenzo[b,d]furan-1-ylboronic acid remains to be

experimentally determined and published, its molecular and solid-state characteristics can be

confidently predicted based on well-understood chemical principles. It is a synthetically

accessible and highly valuable building block for creating functional materials and complex

molecular architectures for drug discovery. The robust synthesis and predictable solid-state

behavior, dominated by hydrogen-bond dimerization, make it a reliable tool for researchers in

both academic and industrial settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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